4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
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Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C28H27N5O5S2 and its molecular weight is 577.67. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds Synthesis
Compounds with heterocyclic structures, including those containing sulfonyl groups, are pivotal in the development of new pharmaceuticals due to their diverse pharmacological activities. For instance, a study describes the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting their potential for future pharmacological activity investigations (Zaki, Radwan, & El-Dean, 2017).
Anticancer Applications
Research into phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share structural similarities with the queried compound, has shown significant cytotoxic activity against various cancer cell lines. This demonstrates the potential of such compounds in cancer therapy (Ravichandiran et al., 2019).
Organic Synthesis and Material Science
Sulfonamide-based compounds are also significant in the field of material science and organic synthesis. For example, the synthesis of soluble polyimides from aromatic diamines and tetracarboxylic dianhydrides demonstrates the role of such compounds in creating new materials with high thermal stability (Imai, Maldar, & Kakimoto, 1984).
Antimicrobial and Antitubercular Activities
Pyrimidine-azetidinone analogues, incorporating sulfonyl and similar heterocyclic groups, have been synthesized and evaluated for their antimicrobial and antitubercular activities. This highlights the potential use of these compounds in developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Enzyme Inhibition
Compounds containing sulfonyl groups have been studied for their ability to inhibit various enzymes, such as carbonic anhydrases, which is critical for developing therapeutic agents for conditions like glaucoma and edema. A study on aromatic sulfonamide inhibitors of carbonic anhydrases exemplifies this application (Supuran, Maresca, Gregáň, & Remko, 2013).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O5S2/c1-19-18-20(2)30-28(29-19)32-39(35,36)24-15-11-23(12-16-24)31-27(34)22-9-13-25(14-10-22)40(37,38)33-17-5-7-21-6-3-4-8-26(21)33/h3-4,6,8-16,18H,5,7,17H2,1-2H3,(H,31,34)(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNLOYCMYUTXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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